molecular formula C12H6Br2N2 B1368920 2,9-Dibromo-1,10-phenanthroline CAS No. 39069-02-8

2,9-Dibromo-1,10-phenanthroline

Cat. No. B1368920
CAS RN: 39069-02-8
M. Wt: 338 g/mol
InChI Key: QNLGXYVSHITTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dibromo-1,10-phenanthroline is an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes .


Synthesis Analysis

The synthesis of 2,9-Dibromo-1,10-phenanthroline involves several steps. One method involves the use of a Ni catalyst to polymerize 5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other .


Molecular Structure Analysis

The molecular formula of 2,9-Dibromo-1,10-phenanthroline is C12H6Br2N2 . The crystal structure of 2,9-Dibromo-1,10-phenanthroline reveals that all bond lengths and angles are within normal ranges . A very stable one-dimensional (1D) layered structure is formed by π⋅⋅⋅π stacking interactions between 2,9-dibromo-1,10-phenanthroline molecules that pack along the crystallographic b axis .


Chemical Reactions Analysis

The chemical reactions involving 2,9-Dibromo-1,10-phenanthroline are complex and varied. For instance, it can be used as a monomer in the polymerization process to form helical polymers .


Physical And Chemical Properties Analysis

The molecular weight of 2,9-Dibromo-1,10-phenanthroline is 338.00 g/mol . The compound forms a very stable one-dimensional (1D) layered structure due to π⋅⋅⋅π stacking interactions .

Scientific Research Applications

Coordination Chemistry

2,9-Dibromo-1,10-phenanthroline is a classical ligand in coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes, which are widely studied across many fields of chemistry, physics, biology, and medicine . These complexes exhibit diverse and attractive structural, optical, magnetic, electrochemical, and catalytic properties.

Synthesis of Halophenanthrolines

The compound serves as an intermediate for the synthesis of halophenanthrolines, which are crucial for further chemical transformations. The bromides of phenanthroline, such as 2,9-dibromo-1,10-phenanthroline, are particularly suitable for subsequent functionalization .

Transition-Metal-Catalyzed Reactions

2,9-Dibromo-1,10-phenanthroline is used in transition-metal-catalyzed reactions, including C–C coupling, C–Het coupling, carboalkoxylation, and cyanation. These reactions allow for the expansion of the range of available phenanthroline derivatives .

Supramolecular Assemblies

Due to its strong electronic interaction with metal centers, 2,9-Dibromo-1,10-phenanthroline is used to develop supramolecular assemblies. These assemblies have applications in creating complex structures at the molecular level .

DNA Intercalators and Cleaving Agents

The compound is also used to create DNA intercalators and DNA-cleaving reagents. These are important in the study of genetic materials and have applications in medicine and biotechnology .

Sensory Applications

2,9-Dibromo-1,10-phenanthroline acts as a sensor for cations, anions, and other small molecules. Its ability to form complexes with various ions makes it valuable in analytical chemistry for detecting and quantifying substances .

Photodynamic Therapy (PDT) Agents

The compound is investigated for its use in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells .

Photocatalysis and Solar Cells

Lastly, 2,9-Dibromo-1,10-phenanthroline is used in photocatalysis and as a component in photoactive electrodes for dye-sensitized solar cells. Its photophysical properties are harnessed to convert light energy into chemical energy or electricity .

properties

IUPAC Name

2,9-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGXYVSHITTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572878
Record name 2,9-Dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dibromo-1,10-phenanthroline

CAS RN

39069-02-8
Record name 2,9-Dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (9) (8.4 g; 29.1 mmol), phosphorus oxybromide (3.25 g; 174 mmol) and phosphorus pentachloride (15.4 g; 35.8 mmol) were added in an ice bath. The reaction temperature was raised to 65 to 75° C., and the resulting reaction mixture was stirred for 5.5 hours. The reaction mixture was cooled in an ice bath and evaporated under reduced pressure. Excess phosphorus oxybromide was removed and the resulting reaction concentrate was poured into ice water, and was made alkaline with concentrated aqueous ammonia. While solids which precipitated out were separated by filtration, they were washed with water to give crude title compound (10). The crude compound (10) was dried, and separated and purified by silica gel column chromatography (SiO2 300 g) (CHCl3/methanol=50/1 to 40/1 to 30/1) to give 8 g (yield: 81%) of the title compound (10).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 3
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 4
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 5
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 6
Reactant of Route 6
2,9-Dibromo-1,10-phenanthroline

Q & A

Q1: What is the structural characterization of 2,9-Dibromo-1,10-phenanthroline?

A1: 2,9-Dibromo-1,10-phenanthroline (2,9-Br2phen) is an organic compound with the molecular formula C12H6Br2N2 []. The crystal structure is orthorhombic, belonging to the space group Pna21 [1].

Q2: How does the structure of 2,9-Dibromo-1,10-phenanthroline influence its photoluminescent properties?

A2: Research indicates that the position of the bromine atoms on the phenanthroline ring significantly affects the photoluminescent properties of the resulting copper(I) complexes []. For instance, [Cu(xantphos)(2,9-Br2phen)][PF6] (where xantphos is 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene) exhibits a blue-shifted emission compared to analogous complexes containing 3,8-dibromo-1,10-phenanthroline or 4,7-dibromo-1,10-phenanthroline []. This difference highlights the role of structural modifications in tuning the photophysical behavior of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.